benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
CAS No.: 1330189-10-0
Cat. No.: VC0117644
Molecular Formula: C21H18O3
Molecular Weight: 324.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330189-10-0 |
|---|---|
| Molecular Formula | C21H18O3 |
| Molecular Weight | 324.326 |
| IUPAC Name | benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
| Standard InChI | InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2/i7+1,8+1,13+1,14+1,19+1,20+1 |
| Standard InChI Key | HYIPKILWQXALOW-MGFYRVBCSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Introduction
Synthesis Pathways
The synthesis of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate likely involves multiple steps, including:
-
Preparation of the Cyclohexatriene Core: This might involve the use of Diels-Alder reactions or other cyclization methods starting from isotopically labeled precursors.
-
Introduction of the Phenylmethoxy Group: This could be achieved through nucleophilic substitution or etherification reactions.
-
Formation of the Benzyl Ester: This step would typically involve esterification reactions using benzyl alcohol.
Potential Applications
-
Isotopic Labeling Studies: The C labeling allows for detailed NMR analysis, making it useful for metabolic pathway elucidation and structural studies in complex biological systems.
-
Biological Activity: Compounds with similar structures may exhibit biological activities such as antimicrobial or anticancer properties, although specific data on this compound is not available.
Data Tables
Given the lack of specific data on benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate, we can consider analogous compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume